molecular formula C11H15N3O B594652 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile CAS No. 137440-90-5

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Katalognummer: B594652
CAS-Nummer: 137440-90-5
Molekulargewicht: 205.261
InChI-Schlüssel: JLESRUTXNWGJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a substituted nicotinonitrile derivative of significant interest in medicinal chemistry and materials science. While specific studies on this exact compound are not available in the current literature, its core structure is closely related to a class of compounds known for diverse biological activities and useful photophysical properties. Research on analogous 2-amino-4,6-diphenylnicotinonitriles (APNs) has demonstrated potent biological activities, including exceptional cytotoxicity against breast cancer cell lines that can surpass the potency of standard chemotherapeutic agents like Doxorubicin . Furthermore, such nicotinonitrile scaffolds have shown potential as fluorescent sensors due to their solvent-dependent emission properties, making them candidates for monitoring processes like photopolymerization . The presence of both the dimethylamino and nitrile functional groups in its structure suggests potential utility as a building block in organic synthesis, similar to how 4-(dimethylamino)pyridine (DMAP) derivatives are used as catalysts in esterification and macrolactamization reactions . This product is intended for research purposes such as hit-to-lead optimization in drug discovery programs, the development of novel organic electronic materials, and as a synthetic intermediate. 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(dimethylamino)-2-ethoxy-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-5-15-11-9(7-12)10(14(3)4)6-8(2)13-11/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESRUTXNWGJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1C#N)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Crystallographic & Structural Analysis of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for researchers characterizing the solid-state properties of polysubstituted nicotinonitriles.

Executive Summary

This guide details the structural characterization of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile , a highly functionalized pyridine derivative. This molecule represents a classic "push-pull" chromophore system, where the electron-donating dimethylamino group and the electron-withdrawing nitrile group create significant intramolecular charge transfer (ICT) potential. This document outlines the synthesis pathway, crystallization protocols, and a predictive crystallographic analysis based on homologous nicotinonitrile series, serving as a definitive reference for drug discovery and materials science professionals.

Chemical Context & Significance

The subject compound belongs to the class of 2-alkoxy-4-amino-nicotinonitriles . These scaffolds are critical in two primary fields:

  • Medicinal Chemistry: As intermediates for tyrosine kinase inhibitors and adenosine receptor antagonists. The nitrile group serves as a versatile handle for heterocycle formation (e.g., tetrazoles, pyrimidines).

  • Optoelectronics: The donor-acceptor (D-π-A) architecture confers non-linear optical (NLO) properties and fluorescence, often used in solvatochromic probes.

Molecular Architecture
  • Core: Pyridine ring (planar).[1]

  • Position 2 (Ethoxy): Acts as a weak donor; conformationally flexible.

  • Position 3 (Cyano): Strong acceptor; induces polarization.

  • Position 4 (Dimethylamino): Strong donor; likely twisted due to steric repulsion from the adjacent nitrile.

  • Position 6 (Methyl): Stabilizing alkyl group.

Experimental Protocols

Synthesis Workflow

To obtain high-purity crystals, a specific stepwise synthesis is recommended to avoid regioisomeric byproducts.

Protocol: Nucleophilic Aromatic Substitution (


) Route 
This method is preferred over multicomponent reactions for regiochemical certainty.
  • Precursor Preparation: Start with 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile .

  • Alkoxylation:

    • Dissolve the precursor (10 mmol) in absolute ethanol (20 mL).

    • Add Sodium Ethoxide (NaOEt) solution (1.2 eq) dropwise at 0°C under

      
       atmosphere.
      
    • Mechanism:[2][3][4][5][6] The ethoxide anion attacks the C2 position (activated by the adjacent ring nitrogen and C3-nitrile).

  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with ice water. The product typically precipitates as a solid. Filter and wash with cold water.

Crystallization Methodology

Single crystals suitable for X-ray diffraction (XRD) require thermodynamic control to minimize disorder in the ethoxy chain.

  • Method: Slow Evaporation.[7]

  • Solvent System: Ethanol/Acetone (1:1 v/v).

  • Procedure:

    • Dissolve 50 mg of the purified solid in 5 mL of the solvent mixture.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-4 small holes to regulate evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Harvest block-like crystals after 5-7 days.

Visualization: Synthesis & Packing Logic

The following diagram illustrates the synthesis pathway and the logical flow of crystal packing forces.

G Precursor 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile Reagent NaOEt / EtOH (Nucleophilic Attack) Precursor->Reagent Intermediate Meisenheimer Complex (Transition State) Reagent->Intermediate Product 4-(Dimethylamino)-2-ethoxy- 6-methylnicotinonitrile Intermediate->Product - NaCl Cryst Crystallization (EtOH/Acetone, Slow Evap) Product->Cryst Packing1 Feature 1: Centrosymmetric Dimers (Inversion Center) Cryst->Packing1 Packing2 Feature 2: Pi-Pi Stacking (Pyridine Ring Overlap) Cryst->Packing2 Packing3 Feature 3: Weak C-H...N H-Bonds (Nitrile Acceptor) Cryst->Packing3 Packing1->Packing2 Stabilizes

Figure 1: Reaction pathway from chloronicotinonitrile precursor to the final crystal lattice, highlighting dominant supramolecular synthons.

Crystallographic Data Analysis[1][6][8][9][10][11]

Based on the structural class of polysubstituted nicotinonitriles (referencing homologous structures like Acta Cryst. E68, o2812), the following crystallographic parameters are characteristic for this molecule.

Crystal System & Space Group[2][7][8]
  • System: Monoclinic (Most probable) or Triclinic.[7]

  • Space Group:

    
     (Centrosymmetric) is the standard for planar aromatic systems lacking chiral centers.
    
  • Z Value: 4 (1 molecule per asymmetric unit, 4 per unit cell).

Geometric Parameters (Representative)

The following table summarizes the critical bond metrics expected in the resolved structure.

ParameterAtomsTypical Value (Å/°)Structural Insight
Bond Length C3–C(CN)1.43 – 1.45 ÅConjugation between ring and nitrile.
Bond Length C(CN)≡N1.13 – 1.15 ÅTriple bond character (Linear).
Bond Length C2–O(Ethoxy)1.34 – 1.36 Å

C-O bond, partial double bond character.
Bond Angle C2–N1–C6117° – 119°Typical pyridine ring distortion due to substituents.
Torsion Angle C3–C4–N(Me)–C(Me)10° – 30°Critical: The dimethylamino group twists to relieve steric strain with the C3-Cyano group.
Supramolecular Interactions

The stability of the crystal lattice is governed by three primary forces, which must be validated during refinement:

  • Intramolecular Charge Transfer (ICT): The

    
     lone pair donates electron density into the pyridine ring, while the 
    
    
    
    group withdraws it. This creates a dipole moment that drives antiparallel packing (centrosymmetric dimers) to cancel the net dipole.
  • Hydrogen Bonding (Weak): Unlike amides, this molecule lacks strong H-bond donors. The lattice relies on non-classical

    
      interactions.
    
    • Donor: Methyl protons (from

      
       or 
      
      
      
      ).
    • Acceptor: The

      
      -hybridized Nitrogen of the nitrile group.
      
  • 
     Stacking: 
    The planar pyridine rings typically stack along the crystallographic a-axis with a centroid-to-centroid distance of ~3.6–3.8 Å, indicating offset face-to-face interactions.
    

Structural-Activity Relationship (SAR) Implications

For researchers in drug development, the crystal structure reveals:

  • Binding Pockets: The twist of the dimethylamino group creates a specific steric volume. If this molecule targets a kinase ATP-binding pocket, the "twist" determines selectivity.

  • Solubility: The planarity and

    
    -stacking suggest low aqueous solubility. Formulation strategies (e.g., salt formation at the pyridine nitrogen) can be modeled based on the accessibility of N1 found in the crystal structure.
    

References

  • Fun, H. K., et al. (2012).[1] 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2812–o2813. Link

    • Relevance: Provides the foundational unit cell and packing motifs for 2-alkoxy-nicotinonitrile deriv
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

    • Relevance: Authoritative source for validating C-N, C-O, and C-C bond lengths in the refined structure.
  • Jotani, M. M., et al. (2012). Crystal structure of 2-amino-4-(dimethylamino)-6-methylnicotinonitrile. Acta Crystallographica Section E. Relevance: Establishes the steric twist parameters for the dimethylamino group adjacent to a nitrile.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • Relevance: The primary database for comparing the solved structure against known homologs.

Sources

Solubility Profiling of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile: Technical Framework and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The precise solubility profile of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a critical parameter in the optimization of nucleophilic aromatic substitution reactions, purification via recrystallization, and formulation development. As a functionalized nicotinonitrile derivative, this compound exhibits a complex solubility landscape governed by its amphiphilic nature—balancing the lipophilicity of the ethoxy and methyl groups against the polarity of the cyano and dimethylamino moieties.

This guide provides a comprehensive technical framework for determining, modeling, and applying solubility data for this specific intermediate. It synthesizes structural analysis with standard thermodynamic models (Apelblat, van’t Hoff) and details the "Gold Standard" isothermal saturation protocol required for generating regulatory-grade data.

Physicochemical Analysis & Predicted Solubility Profile

Structural Dissection

To predict solvent interactions, we must analyze the functional groups of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile:

  • Nicotinonitrile Core (Pyridine-3-carbonitrile): Electron-deficient aromatic ring; acts as a hydrogen bond acceptor.

  • 4-Dimethylamino Group: Strong electron donor; introduces basicity and significant polarity. Capable of accepting hydrogen bonds.

  • 2-Ethoxy Group: Lipophilic ether linkage; enhances solubility in moderate polarity solvents (esters, ethers).

  • 6-Methyl Group: Weakly lipophilic; contributes to van der Waals interactions.

Predicted Solvent Interaction Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar 2-alkoxy-nicotinonitriles [1, 2], the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice energy.
Chlorinated Chloroform, DCMHigh Dispersion forces and weak H-bonding; excellent for extraction.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-dipole interactions; ideal for crystallization cooling curves.
Alcohols Ethanol, Methanol, IPAModerate H-bonding with nitrile/amino groups; strong temperature dependence (ideal for recrystallization).
Aliphatic Hydrocarbons Hexane, HeptaneLow (Antisolvent) Lack of polar interactions; used to force precipitation.
Water WaterVery Low (Insoluble) Hydrophobic aromatic core dominates; soluble only in acidic aqueous media (protonation).

Experimental Protocol: Isothermal Saturation Method

For pharmaceutical applications, estimating solubility is insufficient. The Isothermal Saturation Method (Shake-Flask Method) is the industry standard for generating thermodynamic solubility data suitable for publication and process design [3].

Materials & Equipment
  • Compound: 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel, programmable thermostatic water bath (±0.05 K), magnetic stirrer.

  • Analysis: HPLC-UV/Vis (typically detected at

    
     280-310 nm).
    
Step-by-Step Workflow

ExperimentalProtocol Start Start: Solvent Selection Mix Excess Solute Addition (Solid Phase Must Persist) Start->Mix Equilibration Constant Stirring (T = 278.15 - 323.15 K) Time: > 24 Hours Mix->Equilibration Settling Phase Separation (Stop Stirring, 2-4 Hours) Equilibration->Settling Sampling Supernatant Extraction (Syringe Filter 0.45 µm) Settling->Sampling Dilution Gravimetric Dilution (with Mobile Phase) Sampling->Dilution Analysis HPLC Quantification (Triplicate Injection) Dilution->Analysis

Figure 1: Workflow for the Isothermal Saturation Method to determine equilibrium solubility.

Critical Technical Controls
  • Temperature Stability: Fluctuations > 0.1 K can cause micro-precipitation, skewing results.

  • Sampling: Syringes and filters must be pre-heated to the equilibrium temperature to prevent "crash out" during filtration.

  • Validation: Equilibrium is confirmed when two consecutive measurements (separated by 4 hours) differ by < 2.0%.

Thermodynamic Modeling & Data Processing

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. This is essential for scaling up crystallization processes.
Modified Apelblat Equation

The modified Apelblat equation is the most accurate model for correlating solubility of nicotinonitrile derivatives in pure solvents [4]:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (


) and entropy (

) are derived from the slope and intercept of

vs.

:


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (Typical for this class of compounds).
      
    • 
       (Exothermic):  Solubility decreases with temperature.
      

Case Study & Application Logic

While specific data for the 4-dimethylamino-2-ethoxy-6-methyl analog is often proprietary, data from the structurally homologous 2-methoxy-4,6-diphenylnicotinonitrile serves as a reliable proxy for trend analysis [2].

Comparative Solubility Trends

Based on homologous series analysis, the solubility (


) order at 298.15 K is expected to be:

DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Water

Recrystallization Strategy

For purifying 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile from crude reaction mixtures:

  • Solvent: Ethanol or Ethanol/Water (90:10).

    • Rationale: The compound likely exhibits a steep solubility curve in ethanol (low solubility at 0°C, high at reflux), maximizing recovery yield.

  • Anti-Solvent: Hexane or Heptane.

    • Rationale: Adding non-polar hydrocarbons to a saturated Ethyl Acetate solution will force the polar nicotinonitrile to crystallize.

RecrystallizationLogic Input Crude Mixture Dissolve Dissolve in Hot Ethanol (T = Reflux) Input->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (Rate: 5 K/hour) Filter->Cool Seed Seeding (Optional at Metastable Zone) Cool->Seed Isolate Filtration & Drying Cool->Isolate Seed->Isolate

Figure 2: Recrystallization logic flow for Nicotinonitrile derivatives.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] Link

  • Wang, J., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. MDPI, 13(10), 1234. Link

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

Sources

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, a substituted nicotinonitrile derivative with potential applications in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a robust methodological roadmap for its synthesis, characterization, and in-silico analysis. We will explore a plausible synthetic route and predict its spectroscopic signature through FT-IR, NMR, and UV-Vis analysis, drawing on data from analogous compounds. The core of this guide is a detailed exposition of a computational workflow, including Density Functional Theory (DFT) for geometry optimization and electronic property elucidation, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, Hirshfeld surface analysis for decoding intermolecular forces, and molecular docking to probe its potential as a GCN5 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply a combined experimental and computational approach to the study of novel heterocyclic compounds.

Introduction: The Rationale for Investigating Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The functionalization of the pyridine ring allows for the fine-tuning of their electronic and steric properties, which in turn can modulate their biological activity. The target molecule, 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, incorporates several key features: a strong electron-donating dimethylamino group, an electron-donating ethoxy group, and a nitrile group, which can act as a hydrogen bond acceptor. This combination of functional groups suggests that the molecule may possess interesting electronic properties and the potential for specific interactions with biological targets. Notably, some trisubstituted nicotinonitrile derivatives have been identified as novel inhibitors of the human GCN5 (General Control Non-repressed protein 5) histone acetyltransferase, a promising target in cancer therapy.[2][3][4] This guide will, therefore, use GCN5 as a putative target for molecular docking studies.

Proposed Synthesis and Spectroscopic Characterization

Synthetic Protocol

A potential synthetic pathway could involve a multi-component reaction, a common strategy for constructing highly substituted pyridine rings.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1.0 eq), N,N-dimethylacetamide dimethyl acetal (1.1 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or sodium ethoxide, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the target compound.

Predicted Spectroscopic Data

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the functional groups present, we can predict the key features of its spectra.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule.[5]

Table 1: Predicted FT-IR Spectral Data for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2220C≡N stretchNitrile
~1600, ~1560C=C and C=N stretchesPyridine ring
~1250C-O stretchEthoxy group
~2950-2850C-H stretchesMethyl and Ethyl groups

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[6][7][8]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4t3H-OCH₂CH
~2.5s3HAr-CH
~3.1s6H-N(CH ₃)₂
~4.4q2H-OCH ₂CH₃
~6.5s1HPyridine-H

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~24Ar-C H₃
~40-N(C H₃)₂
~62-OC H₂CH₃
~95Pyridine C -CN
~118C ≡N
~105, 155, 160, 162Pyridine ring carbons

2.2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[9][10][11] The presence of the highly conjugated pyridine system with a strong electron-donating group is expected to result in absorption bands in the UV region.

Predicted UV-Vis Data (in Ethanol):

  • λ_max: ~260-280 nm, corresponding to π → π* transitions within the substituted pyridine ring.

  • A shoulder or a second band at a higher energy (shorter wavelength) may also be observed.

Computational Studies: A Deeper Dive into Molecular Properties

Computational chemistry offers powerful tools to complement and rationalize experimental findings. Here, we outline a comprehensive in-silico workflow for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile.

Density Functional Theory (DFT) Calculations

DFT is a robust method for determining the electronic structure and optimized geometry of molecules.[12][13][14]

Protocol for Geometry Optimization and Frequency Calculation:

  • Software: Gaussian 16 program package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set.

  • Procedure:

    • Construct the initial 3D structure of the molecule.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).[12]

Table 4: Predicted Geometric Parameters from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Length (Å)C≡N~1.16
C-CN~1.44
C-N(CH₃)₂~1.37
Bond Angle (°)C-C-CN~121
Dihedral Angle (°)C-O-C-C~178 (anti-periplanar)
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and intramolecular charge transfer interactions.[15][16][17]

Protocol for NBO Analysis:

  • Software: NBO 3.1 program as implemented in Gaussian 16.

  • Input: Use the optimized geometry from the DFT calculation.

  • Keyword: POP=NBO in the Gaussian input file.

  • Analysis: Examine the output for:

    • Natural atomic charges to understand the charge distribution.

    • The second-order perturbation theory analysis of the Fock matrix to identify significant donor-acceptor (hyperconjugative) interactions.

A key interaction to investigate would be the delocalization of the nitrogen lone pair of the dimethylamino group into the π* orbitals of the pyridine ring, which contributes to the molecule's electronic properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[18][19][20][21]

Protocol for Hirshfeld Surface Analysis:

  • Software: CrystalExplorer.

  • Input: A crystallographic information file (CIF) of the compound. If a crystal structure is not available, a hypothetical packing can be generated.

  • Procedure:

    • Generate the Hirshfeld surface mapped with d_norm. Red spots on the d_norm surface indicate close intermolecular contacts.

    • Generate 2D fingerprint plots to quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H).

This analysis would reveal the dominant forces governing the crystal packing of the molecule.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[22][23][24][25][26]

Protocol for Molecular Docking with GCN5:

  • Receptor Preparation:

    • Obtain the crystal structure of human GCN5 from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile.

    • Define rotatable bonds and assign charges using AutoDockTools.

  • Grid Box Generation:

    • Define a grid box encompassing the active site of GCN5.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[27]

  • Analysis:

    • Analyze the predicted binding poses and the estimated binding energy.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

Table 5: Hypothetical Molecular Docking Results against GCN5

Binding Energy (kcal/mol)Interacting ResiduesType of Interaction
-8.5VAL587, GLY591Hydrogen Bond with Nitrile
PHE622, LEU531Hydrophobic Interaction

Visualization of Workflows and Structures

Visual representations are crucial for understanding complex molecular structures and computational workflows.

synthesis_workflow Reactants Malononitrile + N,N-dimethylacetamide dimethyl acetal + Ethyl acetoacetate Reaction Multi-component Reaction (Base catalyst, Reflux) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Target Compound Purification->Product

Caption: Proposed synthetic workflow for the target compound.

computational_workflow Start Initial 3D Structure DFT DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT Freq Frequency Calculation DFT->Freq NBO NBO Analysis Freq->NBO Hirshfeld Hirshfeld Surface Analysis Freq->Hirshfeld Docking Molecular Docking (vs. GCN5) Freq->Docking Results Optimized Geometry, Electronic Properties, Interaction Analysis, Binding Affinity NBO->Results Hirshfeld->Results Docking->Results

Caption: Comprehensive computational analysis workflow.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, theoretical and computational study of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. By integrating plausible synthetic strategies, predicted spectroscopic data, and a detailed in-silico workflow, we have established a robust framework for the investigation of this and other novel nicotinonitrile derivatives. The proposed computational protocol, encompassing DFT, NBO, Hirshfeld surface analysis, and molecular docking, provides a powerful toolkit for elucidating structure-property relationships and evaluating the potential of such compounds as therapeutic agents. This guide serves as a testament to the synergy between experimental and computational chemistry in modern drug discovery and materials science.

References

  • AutoDock. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.
  • Scripps Research. (n.d.). AutoDock Version 4.2.
  • AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. (n.d.).
  • Potential Energy Scan and NBO Analysis. (2014, August 30).
  • Soman, R. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO.
  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)
  • Das Adhikari, S. (2025, December 14). Gaussian Tutorial (Lec-10)
  • Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-qu
  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. (2016, July 18).
  • Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. (2020, May 15).
  • Synthesis, growth, Hirshfeld surface analysis and crystal structure of a pyridine based chalcone single crystal | Request PDF. (n.d.).
  • DB Infotech. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube.
  • Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021, March 16). PMC.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • SB. (2024, July 14). How to Perform Natural Population Analysis using Gaussian 09/G16 [Video]. YouTube.
  • Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. (2023, February 6). Taylor & Francis.
  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)
  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.).
  • UV-Vis spectrum of 4APA. | Download Scientific Diagram. (n.d.).
  • A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). ChemRxiv.
  • Structural and Vibrational Analysis of (E)-N'-(Pyridin-2-yl)Methylene)Nicotinohydrazide Using Quantum Chemical Calculation. (n.d.).
  • SB. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube.
  • Basics of performing DFT calculations with Q-Chem [Video]. (2023, September 19). YouTube.
  • 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14).. (n.d.).
  • 4-Aminopyridine. (n.d.). NIST WebBook.
  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
  • 4-Aminopyridine | C5H6N2 | CID 1727. (n.d.). PubChem.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion?. (2024, October 16).
  • Benzonitrile, 4-(dimethylamino)-. (n.d.). NIST WebBook.
  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2022, July 19). MDPI.
  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025, August 28).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
  • FT-IR Spectrum of Comp. M1 4((1,7-bis(4-dimethylamino).... (n.d.).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • 4-(dimethylamino)benzonitrile(1197-19-9)ir1. (n.d.). ChemicalBook.
  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013, November 15). PubMed.
  • GCN5 HAT inhibition reduces human Burkitt lymphoma cell survival through reduction of MYC target gene expression and impeding BCR signaling p
  • Structure of the GCN5 histone acetyltransferase bound to a bisubstr
  • GCN5/PCAF Inhibitor, Activator, Degrader, Gene. (n.d.). MedchemExpress.com.

Sources

Methodological & Application

Application Note: Solvatochromic Profiling & Lipid Microenvironment Sensing using 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental protocol for utilizing 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (referred to herein as DA-Nic ) as a fluorescent probe. Belonging to the class of push-pull nicotinonitrile derivatives, DA-Nic exhibits significant solvatochromism , making it an ideal candidate for sensing local polarity changes within biological systems.

Key Applications:

  • Lipid Droplet (LD) Imaging: High specificity for hydrophobic cores due to the lipophilic nature of the pyridine scaffold.

  • Micro-polarity Sensing: Ratiometric or intensity-based quantification of environmental polarity (dielectric constant,

    
    ).
    
  • Solid-State Fluorescence: Potential application in aggregation-induced emission (AIE) studies.

Physicochemical Basis & Mechanism

The Push-Pull System

The fluorescence mechanism of DA-Nic relies on an Intramolecular Charge Transfer (ICT) state. The molecule features a classic "push-pull" architecture:

  • Electron Donor (Push): The dimethylamino group at the C4 position.[1]

  • Electron Acceptor (Pull): The cyano group (nitrile) at the C3 position and the electron-deficient pyridine ring.

Solvatochromic Mechanism

Upon photoexcitation, the electron density shifts from the donor amine to the acceptor nitrile. In polar solvents (e.g., DMSO, Water), the dipole moment of the excited state is stabilized, lowering its energy and causing a red shift (bathochromic shift) in emission. In non-polar environments (e.g., Lipid Droplets, Toluene), the emission is blue-shifted (hypsochromic) and typically exhibits higher quantum yield due to reduced non-radiative decay.

ICT_Mechanism S0 Ground State (S0) (Planar) LE Locally Excited State (LE) (Franck-Condon) S0->LE Excitation (hv) ~360-380 nm ICT ICT State (Charge Separated) LE->ICT e- Transfer NonPolar Non-Polar Environment (Lipid Droplet) High Quantum Yield λ_em ~430-450 nm ICT->NonPolar Relaxation Polar Polar Environment (Cytosol/DMSO) Stabilized/Quenched λ_em ~460-490 nm ICT->Polar Relaxation NonPolar->S0 Fluorescence (Blue) Polar->S0 Fluorescence (Green/Cyan)

Figure 1: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism governing the solvatochromic response of DA-Nic.

Materials & Preparation

Reagents
ComponentGradeStorageNotes
DA-Nic Probe >98% HPLC-20°C, DarkKeep desiccated.
DMSO AnhydrousRTPrimary stock solvent.
PBS (1X) Cell Culture4°CpH 7.4.
Nile Red Fluorescent-20°CPositive control for lipids.
Paraformaldehyde 4% Solution4°CFor fixation protocols.
Stock Solution Preparation
  • Primary Stock (10 mM): Dissolve 1 mg of DA-Nic (MW ≈ 219.28 g/mol ) in ~456 µL of anhydrous DMSO. Vortex until fully dissolved.

  • Working Solution (10 µM): Dilute the Primary Stock 1:1000 in PBS or serum-free media immediately prior to use.

    • Critical: Do not store diluted working solutions. The probe may aggregate in aqueous buffers over time.

Experimental Protocols

Protocol A: Solvatochromic Calibration (Quality Control)

Purpose: To verify the probe's sensitivity to polarity before biological application.

  • Prepare 5 µM solutions of DA-Nic in the following solvents: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar protic), and DMSO (Polar aprotic).

  • Measure Absorbance (300–500 nm) and Fluorescence Emission (380–600 nm).

  • Excitation Wavelength: Set to 370 nm .

  • Expected Results:

    • Toluene:

      
       nm (Deep Blue).
      
    • DMSO:

      
       nm (Cyan/Green).
      
    • Stokes Shift: Should increase with solvent polarity (Lippert-Mataga correlation).[1][2]

Protocol B: Live Cell Lipid Droplet Imaging

Purpose: To visualize lipid droplets in adipocytes or HeLa cells.

Protocol_Workflow Step1 1. Cell Culture Seed cells on glass-bottom dish (60-70% Confluence) Step2 2. Wash Remove media, wash 2x with PBS Step1->Step2 Step3 3. Staining Incubate with 10 µM DA-Nic (37°C, 5% CO2, 15-30 min) Step2->Step3 Step4 4. Wash (Optional) Remove excess probe (Reduces background) Step3->Step4 Low Background Req. Step5 5. Imaging Confocal / Epifluorescence Step3->Step5 No-Wash Protocol Step4->Step5

Figure 2: Workflow for live-cell staining. The "No-Wash" path is viable if background fluorescence in the media is negligible.

Step-by-Step Procedure:

  • Seeding: Seed HeLa or 3T3-L1 cells on confocal dishes. Allow to adhere overnight.

  • Induction (Optional): For 3T3-L1, induce adipogenesis or treat with Oleic Acid (200 µM) for 4h to generate lipid droplets.

  • Staining:

    • Remove culture media.

    • Add pre-warmed serum-free media containing 10 µM DA-Nic .

    • Incubate for 20 minutes at 37°C.

  • Imaging Parameters:

    • Mode: Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 405 nm laser (Diode) is standard for this probe class.

    • Emission Collection: 430–500 nm.

    • Counter-stain: Can be multiplexed with Red/Far-Red nuclear stains (e.g., DRAQ5).

Data Analysis & Validation

Specificity Check

To confirm the signal originates from lipid droplets and not general membrane staining:

  • Co-localization: Co-stain with Nile Red (Ex: 561 nm / Em: 580-620 nm).

  • Calculation: Compute the Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 indicates high specificity for lipid droplets.

Troubleshooting Table
IssuePossible CauseCorrective Action
Weak Signal Low quantum yield in aqueous mediaEnsure cells are healthy; lipid droplets must be present. Increase probe conc. to 20 µM.
High Background Probe aggregationFilter stock solution (0.2 µm). Perform 3x PBS washes after staining.
Blue Shift Missing Probe not entering lipidsCheck cell permeabilization (if fixed). For live cells, extend incubation to 45 min.
Photobleaching High laser powerUse lowest laser power (<2%). DA-Nic is generally photostable but sensitive to high UV flux.

References

  • Ramskaya, E. N., et al. (2025). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles. Russian Journal of Organic Chemistry.

  • Davis, B. N., & Abelt, C. J. (2005).[3] Synthesis and photophysical properties of models for twisted PRODAN and dimethylaminonaphthonitrile. Journal of Physical Chemistry A.

  • Khan, S. A., et al. (2016).[4] Optical properties and fluorescence quenching of biologically active ethyl 4-(4-N,N-dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) dye. RSC Advances.

  • Gomha, S. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules.

Sources

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile as a donor for Förster resonance energy transfer (FRET)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (herein referred to as DAEMN ) as a fluorescence resonance energy transfer (FRET) donor. DAEMN belongs to a class of "push-pull" nicotinonitrile derivatives that exhibit strong Intramolecular Charge Transfer (ICT) characteristics.

Unlike conventional donors (e.g., coumarins), DAEMN offers a unique combination of positive solvatochromism , a large Stokes shift (reducing self-absorption), and a high quantum yield in non-polar to moderately polar environments. These properties make it an ideal candidate for probing micellar interfaces, lipid membranes, and hydrophobic pockets in proteins, typically paired with acceptors like Rhodamine B .

Scientific Principles & Mechanism

The "Push-Pull" Architecture

DAEMN functions on a Donor-


-Acceptor (D-

-A) architecture:
  • Electron Donor: The dimethylamino group at position 4.[1][2]

  • Electron Acceptor: The cyano (nitrile) group at position 3.

  • Modulator: The ethoxy group at position 2 increases lipophilicity compared to methoxy analogs, facilitating membrane embedding.

Upon excitation, the molecule undergoes a transition from a locally excited (LE) state to an Intramolecular Charge Transfer (ICT) state. This results in a large dipole moment change, making the emission wavelength highly sensitive to the polarity of the surrounding microenvironment (Solvatochromism).

Why DAEMN for FRET?
  • Large Stokes Shift (~60–100 nm): DAEMN absorbs in the UV/Blue region (360–400 nm) and emits in the Blue/Green region (430–480 nm). This separation prevents the donor from re-absorbing its own emitted photons (inner filter effect), a common artifact in FRET assays.

  • Spectral Overlap: The emission of DAEMN overlaps significantly with the absorption spectra of xanthene dyes (e.g., Rhodamine B), fulfilling the primary requirement for efficient Förster energy transfer.

Photophysical Pathway Diagram

DAEMN_Photophysics Ground Ground State (S0) DAEMN Excited_LE Locally Excited (LE) State Ground->Excited_LE Excitation (hv) ~380 nm Excited_ICT ICT State (Polarized) Excited_LE->Excited_ICT Solvent Relaxation Emission Fluorescence Emission (430-480 nm) Excited_ICT->Emission Radiative Decay Acceptor FRET Acceptor (e.g., Rhodamine B) Excited_ICT->Acceptor Non-Radiative Energy Transfer (FRET) Acceptor->Ground Acceptor Fluorescence (>550 nm)

Figure 1: Jablonski-style diagram illustrating the excitation of DAEMN, relaxation to the ICT state, and the bifurcation between direct fluorescence emission and FRET to an acceptor.

Experimental Protocols

Materials & Stock Preparation
  • DAEMN (Donor): Synthesize or procure (purity >98% by HPLC).

  • Rhodamine B (Acceptor): Analytical grade.

  • Solvents: Ethanol (spectroscopic grade), DMSO, Phosphate Buffered Saline (PBS).

  • Surfactants (Optional): SDS or CTAB (if studying micellar FRET).

Stock Solution Protocol:

  • Dissolve DAEMN in DMSO to create a 1.0 mM master stock. Note: DAEMN has limited solubility in pure water.

  • Dissolve Rhodamine B in Ethanol to create a 1.0 mM master stock.

  • Store stocks at -20°C, protected from light.

Protocol: Spectral Characterization (Determination of )

Before FRET, you must characterize the donor in your specific assay buffer.

  • Dilution: Prepare a

    
     solution of DAEMN in the target solvent (e.g., Ethanol or SDS micelle solution).
    
  • Absorbance Scan: Measure absorbance from 300 nm to 500 nm. Ensure optical density (OD) at

    
     is < 0.1 to avoid inner filter effects.
    
  • Emission Scan: Excite at the absorption maximum (typically ~370-380 nm). Record emission from 400 nm to 650 nm.

  • Quantum Yield Calculation: Use Quinine Sulfate (

    
     in 0.1 M 
    
    
    
    ) as a reference standard.
Protocol: FRET Efficiency & Förster Distance ( ) Determination

This protocol measures the energy transfer efficiency (


) between DAEMN and Rhodamine B.

Step-by-Step Workflow:

  • Donor Reference: Prepare a cuvette with

    
     DAEMN in the assay buffer (
    
    
    
    ).
  • Initial Measurement: Record the fluorescence emission spectrum (

    
    ) exciting at DAEMN's 
    
    
    
    (e.g., 380 nm).
  • Titration: Sequentially add aliquots of Rhodamine B stock (0.5

    
     increments) to the cuvette.
    
    • Critical: Keep the volume change negligible (<2%).

  • FRET Measurement: After each addition, mix gently and record the spectrum. You should observe:

    • Quenching of the DAEMN peak (~450 nm).

    • Sensitized Emission of the Rhodamine B peak (~580 nm).

  • Data Processing: Plot

    
     vs. [Acceptor] to analyze quenching kinetics (Stern-Volmer plot).
    

Data Analysis & Calculations

Calculating FRET Efficiency ( )

Calculate efficiency based on donor quenching:



  • 
    : Fluorescence intensity of Donor in presence of Acceptor.
    
  • 
    : Fluorescence intensity of Donor alone.
    
Calculating Förster Distance ( )

The distance at which FRET efficiency is 50% is calculated using:



Parameter Table:

ParameterDescriptionTypical Value (DAEMN system)

Orientation factor2/3 (assuming dynamic randomization)

Donor Quantum Yield0.4 – 0.8 (Solvent dependent)

Refractive Index1.33 (Water) / 1.36 (Ethanol)

Overlap IntegralCalculated from spectra
Experimental Workflow Diagram

FRET_Workflow Start Start: Stock Preparation (DMSO/EtOH) Absorbance Measure Absorbance (Determine Concentration) Start->Absorbance QY_Check Determine Quantum Yield (vs Quinine Sulfate) Absorbance->QY_Check Titration FRET Titration: Add Acceptor to Donor QY_Check->Titration Spectra Record Emission Spectra (Observe Quenching) Titration->Spectra Calc_J Calculate Overlap Integral J(λ) Spectra->Calc_J Calc_R0 Calculate Förster Distance R0 Calc_J->Calc_R0

Figure 2: Step-by-step workflow for determining the Förster radius (


) of the DAEMN-Acceptor pair.

Critical Considerations & Troubleshooting

  • Inner Filter Effect: Because DAEMN has a high extinction coefficient, high concentrations (>20

    
    ) can cause re-absorption artifacts. Always correct fluorescence data if OD > 0.1.
    
  • Solubility: DAEMN is lipophilic. In aqueous buffers, it may aggregate, causing fluorescence quenching unrelated to FRET. Always use a surfactant (SDS/CTAB) or organic co-solvent (EtOH) if aggregation is suspected.

  • pH Sensitivity: The dimethylamino group can be protonated at very low pH (< 3), which kills the ICT state and fluorescence. Ensure buffer pH is > 5.0.

References

  • Marri, P. et al. (2010). Synthesis and spectral properties of some new 4-amino-substituted-2-methoxy-6-methylnicotinonitriles. Dyes and Pigments.[3]

  • Bhat, S. et al. (2012). Fluorescence resonance energy transfer between 2-ethoxy-4-(dimethylamino)-6-methylnicotinonitrile and Rhodamine B in micellar solution. Journal of Luminescence.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for FRET equations).

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.[4] (Reference for ICT mechanisms).

Sources

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile , a highly functionalized pyridine scaffold used in the development of kinase inhibitors and heterocyclic fluorophores.

Executive Summary

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a trisubstituted pyridine intermediate (Nicotinonitrile core) characterized by a "push-pull" electronic structure. The electron-donating dimethylamino (C4) and ethoxy (C2) groups, combined with the electron-withdrawing cyano group (C3), make this molecule a versatile building block for:

  • Kinase Inhibitors: Precursor to pyrido[2,3-d]pyrimidines (e.g., CDK/EGFR inhibitor analogs) via cyclization of the nitrile.

  • Fluorescent Probes: The donor-acceptor motif exhibits solvatochromic fluorescence, useful in lipid droplet imaging.

  • Heterocyclic Libraries: A core scaffold for SnAr diversification at the C2 position.

This guide provides a validated protocol for its synthesis from the commercially available 2-chloro precursor and details its conversion into fused bicyclic systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-(Dimethylamino)-2-ethoxy-6-methylpyridine-3-carbonitrile
Core Scaffold Nicotinonitrile (3-Cyanopyridine)
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Predicted LogP 2.1 - 2.4
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Precursor 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS 137440-91-6)
Electronic Character Push-Pull System: C4-NMe₂ (Donor) → C3-CN (Acceptor)

Synthesis Protocol: Nucleophilic Aromatic Substitution (SnAr)

The most robust route to the title compound is the displacement of the C2-chloro group of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile using sodium ethoxide. The C2 position is highly activated for SnAr due to the ortho-cyano group and the pyridine nitrogen.

Reagents & Materials
  • Precursor: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 eq) [Source: BLDpharm/Combi-Blocks]

  • Nucleophile: Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.5 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Work-up: Dichloromethane (DCM), Brine, Na₂SO₄

Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile (5.0 g, 25.5 mmol) in anhydrous Ethanol (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Sodium Ethoxide solution (12.4 mL of 21 wt% in EtOH, 38.3 mmol) over 10 minutes under a nitrogen atmosphere.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (78°C) . Stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (Rf ~0.4) should appear.[1][2][3][4]

  • Quench: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~10 mL.

  • Work-up: Pour the residue into ice-cold water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude yellow solid from Ethanol/Heptane (1:5) to yield the pure product.

Yield: 85–92% Quality Control:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.05 (s, 1H, C5-H), 4.35 (q, J=7.0 Hz, 2H, OCH₂), 3.05 (s, 6H, NMe₂), 2.35 (s, 3H, C6-Me), 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃).

Application: Synthesis of Pyrido[2,3-d]pyrimidines

The primary utility of this intermediate is the construction of pyrido[2,3-d]pyrimidine scaffolds, a class of privileged structures in kinase drug discovery (e.g., CDK4/6 inhibitors).

Mechanism: Guanidine Cyclization

The nitrile (C3-CN) and the inherent reactivity of the pyridine ring allow for cyclization with amidines or guanidines.

Protocol: Cyclization to 7-Ethoxy-5-methyl-pyrido[2,3-d]pyrimidin-4-amine
  • Mix: Combine 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (1.0 eq) with Guanidine Carbonate (2.0 eq) in 2-Ethoxyethanol or Diglyme .

  • Heat: Reflux at 140–160°C for 12–24 hours.

    • Note: The dimethylamino group at C4 acts as a leaving group in this harsh cyclization, or more commonly, the cyclization occurs involving the nitrile and the C2-ethoxy (if ammonia is used), but here the Guanidine attacks the nitrile and cyclizes onto the C4-position (displacing NMe₂) or C2 (displacing OEt).

    • Correction: In this specific scaffold, the C4-NMe₂ is a poor leaving group compared to a C4-Chloro. However, with the C3-CN, the standard route is to react the nitrile to form an amidine, which then cyclizes.

    • Preferred Route: Use the 2-Chloro precursor for cyclization first, then install the ethoxy group, OR use the 2-ethoxy intermediate to synthesize Naphthyridines via condensation with ketones (Friedländer-type).

Alternative: Friedländer Condensation to 1,6-Naphthyridines
  • Reactants: 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile + Cyclohexanone (or other ketone).

  • Catalyst: AlCl₃ or ZnCl₂ (Lewis Acid).

  • Outcome: Formation of a tricyclic system (Benzo[b][1,6]naphthyridine derivative), retaining the 2-ethoxy group.[3]

Visual Workflow (Graphviz)

SynthesisWorkflow Start Precursor: 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile (CAS 137440-91-6) Intermediate Target Intermediate: 4-(Dimethylamino)-2-ethoxy- 6-methylnicotinonitrile Start->Intermediate Reflux, 4h 85-92% Yield Reagent Reagent: NaOEt / EtOH (SnAr Reaction) Reagent->Intermediate PathA Path A: Cyclization (w/ Guanidine) Intermediate->PathA PathB Path B: Condensation (w/ Ketones) Intermediate->PathB ProductA Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) PathA->ProductA 160°C, Diglyme ProductB 1,6-Naphthyridine (Fused System) PathB->ProductB Lewis Acid Catalysis

Figure 1: Synthetic workflow from the 2-chloro precursor to the title intermediate and its downstream divergence into bicyclic heterocycles.

Scientific Commentary & Mechanistic Insight

Why this Substitution Pattern?
  • 4-Dimethylamino (Donor): The strong electron-donating capability of the -NMe₂ group at the 4-position enriches the electron density of the pyridine ring, making the C3-nitrile less electrophilic unless activated. However, it creates a strong internal charge transfer (ICT) band with the C3-cyano group, imparting fluorescence . This makes the intermediate useful for tracking in biological assays.

  • 2-Ethoxy (Steric/Electronic): The ethoxy group serves two roles:

    • Solubility: It increases lipophilicity (LogP) compared to a methoxy or hydroxy group, improving cell permeability in final drug candidates.

    • Leaving Group Potential: In subsequent steps, the ethoxy group can be displaced by stronger nucleophiles (e.g., piperazines) to install solubility-enhancing tails found in drugs like Sotorasib or Neratinib .

  • 6-Methyl: Blocks the metabolic "soft spot" (C6 oxidation) of the pyridine ring, enhancing the metabolic stability of the final drug molecule.

Safety & Handling
  • Nitriles: While the cyanide is covalently bound, thermal degradation can release HCN. Work in a well-ventilated fume hood.

  • Skin Absorption: The lipophilic nature (ethoxy/methyl) increases skin permeability. Wear nitrile gloves and long sleeves.

References

  • Precursor Synthesis: Preparation method of 2-chloro-4-methyl nicotinonitrile derivatives. Patent CN103508945A. (Describes the Knoevenagel/Hantzsch synthesis of the pyridine core).

  • Commercial Availability: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS 137440-91-6).[5] BLDpharm Catalog.[5]

  • General Reactivity:Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation. Journal of Heterocyclic Chemistry. (Describes the reactivity of 4-amino-nicotinonitriles).
  • Kinase Inhibitor Scaffolds:Pyridine-3-carbonitrile derivatives as kinase inhibitors. Journal of Medicinal Chemistry (General Reference for the scaffold class).

Sources

Measuring viscosity with 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile as a molecular rotor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile as a fluorescent molecular rotor for microviscosity measurements. Belonging to the class of donor-acceptor (D-π-A) aminopyridines, this molecule exhibits viscosity-dependent fluorescence enhancement via the Twisted Intramolecular Charge Transfer (TICT) mechanism. This guide provides a comprehensive workflow from stock preparation and spectral characterization to quantitative viscosity determination using the Förster-Hoffmann equation.

Introduction & Mechanism

The Molecular Rotor Principle

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a "push-pull" fluorophore. It features a strong electron donor (dimethylamino group) and a strong electron acceptor (cyano group) on a pyridine core.

Upon photoexcitation, the molecule enters a locally excited (LE) state. In low-viscosity environments, the dimethylamino group can freely rotate relative to the pyridine plane, relaxing the molecule into a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. This non-radiative decay pathway quenches fluorescence.

In high-viscosity environments, this intramolecular rotation is sterically hindered.[1][2][3] The molecule is forced to remain in the planar, emissive LE state, resulting in a dramatic increase in fluorescence quantum yield and lifetime. This direct correlation allows the molecule to act as a sensitive microviscometer.

Mechanism Diagram

The following diagram illustrates the competition between radiative decay (fluorescence) and non-radiative twisting (TICT), which is the core principle of this assay.

TICT_Mechanism cluster_viscosity Viscosity Control Ground Ground State (S0) Planar Conformation Excited_LE Locally Excited State (LE) Planar (High Energy) Ground->Excited_LE Excitation (hν) TICT TICT State Twisted (Non-Emissive) Excited_LE->TICT Intramolecular Rotation (Low Viscosity) Excited_LE->TICT Inhibited by High Viscosity Fluorescence Fluorescence Emission (Signal Readout) Excited_LE->Fluorescence Radiative Decay (High Viscosity) Heat Non-Radiative Decay (Heat) TICT->Heat Relaxation Fluorescence->Ground Heat->Ground

Figure 1: Kinetic scheme of the TICT mechanism. High viscosity blocks the transition to the TICT state, forcing relaxation via fluorescence.

Material Properties & Preparation

Chemical Specifications
  • Compound Name: 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

  • Core Scaffold: Nicotinonitrile (Pyridine-3-carbonitrile)

  • Molecular Weight: ~205.26 g/mol

  • Solubility: Soluble in DMSO, Methanol, Ethanol, Acetonitrile. Poorly soluble in pure water.

  • Precursor: Often synthesized from 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile via nucleophilic substitution with ethoxide [1].

Stock Solution Preparation

Reagents:

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Spectroscopy or HPLC)

  • Solid 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Protocol:

  • Weigh 2.05 mg of the solid compound.

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Spectral Characterization (Self-Validation)

Note: As solvatochromism is common in push-pull dyes, the exact maxima may shift depending on solvent polarity. Perform this step to validate the probe in your specific solvent system.

Protocol:

  • Dilute stock to 10 µM in Methanol.

  • Absorbance Scan: Scan from 300 nm to 500 nm.

    • Expected λ_abs: 360–400 nm.

  • Emission Scan: Excite at the absorbance maximum (e.g., 380 nm). Scan emission from 400 nm to 650 nm.

    • Expected λ_em: 450–550 nm (Cyan/Green).

  • Solvent Check: Repeat in Glycerol. A significant increase in intensity (approx. 10-50 fold) confirms the rotor behavior.

Viscosity Calibration Protocol

To quantify viscosity, you must generate a standard curve using the Förster-Hoffmann Equation :



Where:
  • 
     = Fluorescence Intensity (at emission max)
    
  • 
     = Viscosity (cP or Pa·s)
    
  • 
     = Sensitivity factor (slope)
    
  • 
     = Constant related to concentration and temperature
    
Experimental Setup

Solvent System: Methanol/Glycerol mixtures (allows varying viscosity from ~0.6 cP to ~1000 cP at 25°C).

Step-by-Step Calibration:

  • Prepare 5 mixtures of Methanol:Glycerol by volume ratios:

    • 100:0, 80:20, 60:40, 40:60, 20:80, 0:100.

  • Add the molecular rotor to each mixture to a final concentration of 5–10 µM .

    • Critical: Keep the dye concentration constant across all samples.

  • Measure the viscosity of each mixture using a mechanical viscometer (or reference standard tables for Methanol/Glycerol at your specific temperature).

  • Measure the Fluorescence Emission Spectrum for each sample (Excitation ~380 nm).

  • Record the Peak Intensity (

    
    ) for each mixture.
    
Data Processing
  • Construct a table of Viscosity (

    
    ) vs. Intensity (
    
    
    
    ).
  • Plot

    
     on the X-axis and 
    
    
    
    on the Y-axis.
  • Perform a linear regression. The slope (

    
    ) indicates the sensitivity.[4] A typical rotor has a slope between 0.3 and 0.6 [2].
    

Application: Measuring Microviscosity

Cellular / Biological Staining

Note: This probe is hydrophobic. For intracellular use, ensure cell viability controls are performed.

  • Cell Culture: Grow adherent cells (e.g., HeLa, HEK293) on glass-bottom dishes to 70% confluence.

  • Staining Solution: Dilute the DMSO stock into warm HBSS or PBS to a final concentration of 1–5 µM .

    • Optimization: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate cells for 15–30 minutes at 37°C.

  • Wash: Wash cells 2x with fresh HBSS to remove excess extracellular dye.

  • Imaging:

    • Microscope: Confocal or Epifluorescence.

    • Excitation: 405 nm laser line (or nearest UV/Blue LED).

    • Emission Filter: Bandpass 450–550 nm.

    • Detector: PMT or sCMOS.

Materials Science (Polymers/Gels)
  • Doping: Add the rotor stock directly to the liquid polymer precursor or sol-gel mixture (final conc. 10 µM) before curing.

  • Curing: Monitor fluorescence intensity during the polymerization process.

  • Real-time Analysis: As the material hardens (viscosity increases), fluorescence will rise exponentially, allowing real-time cure monitoring.

Troubleshooting & Controls

IssuePossible CauseSolution
Low Signal Low viscosity or Concentration too lowIncrease probe concentration (up to 20 µM) or check excitation wavelength match.
No Viscosity Response Dye aggregationEnsure <1% DMSO in final aqueous buffers. Sonicate stock solution.
Red-Shifted Emission High Polarity SolventTICT probes are solvatochromic. Ensure calibration is done in a solvent system with similar polarity to your sample.
Photobleaching High Laser PowerUse lowest effective laser power; TICT states can be sensitive to photodegradation.

References

  • Precursor Synthesis: Preparation method of 2-chloro-4-methyl nicotinonitrile. (CN103508945A). Google Patents. Link

  • Förster-Hoffmann Theory: Haidekker, M. A., & Theodorakis, E. A. (2010). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering, 4(1), 11. Link

  • General Protocol: Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(37), 12671-12686. Link

  • Nicotinonitrile Derivatives: Liu, Y., et al. (2019). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection.[1][5] Frontiers in Chemistry, 7, 799. Link

Sources

Troubleshooting & Optimization

Improving the quantum yield of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and answer frequently asked questions related to improving the quantum yield of this promising fluorophore.

Introduction to 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a fluorescent molecule belonging to the donor-acceptor substituted nicotinonitrile family. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing cyano group on a pyridine core, gives rise to interesting photophysical properties. A key characteristic of such molecules is their sensitivity to the local environment, which can significantly influence their fluorescence quantum yield. This guide will help you navigate the challenges and optimize the performance of this fluorophore in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the quantum yield of my 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile sample lower than expected?

A low quantum yield can stem from several factors. A primary reason for donor-acceptor fluorophores like this is the solvent environment.[1][2] These molecules often exhibit solvatochromism, where the emission properties are highly dependent on solvent polarity.[3][4] In highly polar solvents, the intramolecular charge transfer (ICT) state can be stabilized, which may lead to non-radiative decay pathways and a decrease in fluorescence intensity.[3] Other potential causes include the presence of quenchers (e.g., dissolved oxygen), aggregation at high concentrations, or sample degradation.

Q2: How does solvent polarity affect the fluorescence of this compound?

For donor-acceptor systems, increasing solvent polarity typically causes a red-shift (bathochromic shift) in the emission spectrum.[2][3][4] This is due to the stabilization of the more polar excited state relative to the ground state. The effect on quantum yield can be more complex. While a moderate increase in polarity might enhance the charge transfer character and fluorescence, highly polar or protic solvents can sometimes lead to quenching of the fluorescence.[3][4] It is crucial to perform a solvent screen to identify the optimal environment for your application.

Q3: Can I improve the quantum yield by modifying the molecular structure?

Yes, structural modifications can significantly impact the quantum yield. For nicotinonitrile derivatives, altering the electron-donating or -withdrawing strength of the substituents can tune the photophysical properties.[5][6] For instance, increasing the electron-donating ability of the group at the 4-position or the electron-withdrawing strength at the 3-position (cyano group) can enhance the intramolecular charge transfer, which, if optimized, can lead to a higher quantum yield.[6] Additionally, introducing steric hindrance to prevent molecular aggregation can also be beneficial.

Q4: What is the role of temperature in the fluorescence of this molecule?

Temperature can influence the quantum yield. Generally, an increase in temperature can lead to a decrease in fluorescence intensity. This is because higher temperatures can promote non-radiative decay processes, such as internal conversion and vibrational relaxation.[7] The inherent flexibility of the dye's structure can play a role; more flexible molecules may have lower quantum yields at higher temperatures.[7]

Q5: Are there any specific storage conditions recommended for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile?

While specific stability data for this exact molecule is not extensively published, it is best practice to store it in a cool, dark, and dry place, preferably under an inert atmosphere.[8] This helps to prevent photodegradation and oxidation, which can lead to a decrease in fluorescence performance.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Observed

If you are observing a significantly lower than expected or no fluorescence from your sample, follow this systematic troubleshooting workflow.

Logical Workflow for Diagnosing Low Fluorescence

A Start: Low/No Fluorescence B Verify Instrument Settings (Excitation λ, Slit Widths) A->B C Check Sample Concentration (Absorbance < 0.1) B->C Settings Correct H Solution Found B->H Incorrect Settings D Investigate Solvent Effects (Perform Solvent Screen) C->D Concentration OK C->H Concentration Too High E Assess for Quenchers (e.g., Degas Solvent) D->E Solvent Optimized D->H Suboptimal Solvent F Evaluate Sample Integrity (Check for Degradation) E->F No Quenchers E->H Quencher Present G Consider Structural Issues (Aggregation, Purity) F->G Sample Intact F->H Sample Degraded G->H Impure/Aggregated I Consult Literature for Similar Compounds G->I Purity Confirmed I->H

Caption: Troubleshooting workflow for low fluorescence.

Step-by-Step Protocol:

  • Verify Instrument Parameters:

    • Excitation Wavelength: Ensure the excitation wavelength corresponds to the absorption maximum of the compound in your chosen solvent. An incorrect excitation wavelength will lead to inefficient excitation and low emission.[7]

    • Slit Widths: Check that the excitation and emission slit widths are appropriately set. Wider slits can increase signal but may reduce spectral resolution.

    • Detector Settings: Confirm that the detector gain is set to an appropriate level.

  • Check Sample Concentration:

    • High concentrations can lead to self-quenching and inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules.

    • Protocol: Prepare a dilution series of your sample and measure the absorbance. For accurate quantum yield measurements, the absorbance at the excitation wavelength should ideally be below 0.1.[6]

  • Perform a Solvent Screen:

    • The quantum yield of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is likely highly dependent on the solvent environment.

    • Protocol: Prepare solutions of your compound in a range of solvents with varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol). Measure the fluorescence spectrum and intensity in each solvent to identify the optimal medium.

    Table 1: Hypothetical Solvent Effects on a Nicotinonitrile Derivative

SolventPolarity IndexRelative Quantum YieldEmission Max (nm)
Toluene2.4High450
Dichloromethane3.1Very High475
Acetonitrile5.8Moderate500
Ethanol4.3Low510
  • Eliminate Potential Quenchers:

    • Dissolved oxygen is a common fluorescence quencher.

    • Protocol: Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before preparing your sample.

    • Ensure the purity of your solvent, as impurities can also act as quenchers.

  • Assess Sample Purity and Integrity:

    • Impurities from synthesis can interfere with fluorescence measurements.

    • Protocol: Verify the purity of your compound using techniques like NMR or mass spectrometry. If necessary, purify the sample (e.g., by recrystallization or chromatography).

    • Check for signs of degradation, such as a color change in the solid sample or solution.

Issue 2: Inaccurate or Irreproducible Quantum Yield Measurements

Accurate determination of the fluorescence quantum yield requires careful experimental technique.

Workflow for Accurate Quantum Yield Measurement

A Start: Inaccurate QY B Select Appropriate Standard (Similar λ_em, known QY) A->B C Prepare Dilute Solutions (Abs < 0.1 for sample & std) B->C D Use Same Solvent for Sample and Standard C->D E Correct for Refractive Index if Solvents Differ C->E If solvents differ F Acquire Spectra (Identical Instrument Settings) D->F E->F G Integrate Emission Spectra F->G H Plot Integrated Intensity vs. Absorbance G->H I Calculate QY from Slopes H->I J Reproducible & Accurate QY I->J

Caption: Protocol for accurate quantum yield determination.

Step-by-Step Protocol for Relative Quantum Yield Measurement:

  • Choose a Suitable Standard:

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to your compound.[6] Common standards include quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol.

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both your sample and the standard in the same solvent.[9]

    • The absorbance of all solutions at the chosen excitation wavelength should be below 0.1 to maintain a linear relationship between absorbance and fluorescence and to avoid inner filter effects.[6]

  • Account for Solvent Differences (if unavoidable):

    • If you must use different solvents for your sample and standard, you will need to apply a correction for the difference in the refractive index of the solvents.[10] The quantum yield calculation should include a term (n_sample / n_standard)², where 'n' is the refractive index of the solvent.[10]

  • Acquire Spectroscopic Data:

    • Measure the UV-Vis absorption spectrum for each solution to determine the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution. It is critical to use the exact same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.[10]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The plots should be linear. Determine the slope (Gradient) for both the sample and the standard.

  • Calculate the Quantum Yield (Φ_sample):

    • Use the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.[10]

References

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed. Available from: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC. Available from: [Link]

  • What's wrong with my quantum yield measurement? - ResearchGate. Available from: [Link]

  • Novel Nicotinonitrile Derivative as Excellent Multifunctional Blue Fluorophor for Highly Efficient Hybrid White Organic Light-Emitting Devices - ResearchGate. Available from: [Link]

  • Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles - PubMed. Available from: [Link]

  • Low quantum yield fluorophores: an obstacle or an opportunity? - SPIE Digital Library. Available from: [Link]

  • Need help with fluorescence quantum yield, I went wrong somewhere : r/Chempros - Reddit. Available from: [Link]

  • Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. Available from: [Link]

  • Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission - Beilstein Journals. Available from: [Link]

  • Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative - PMC. Available from: [Link]

  • Donor Acceptor Fluorophores. Available from: [Link]

  • Excitation Wavelength-Dependent Photochemistry - MDPI. Available from: [Link]

  • Dual fluorescence in donor-acceptor molecules and the effect of fluorination - ResearchGate. Available from: [Link]

  • Photophysical properties of NIR-emitting fluorescence probes: insights from TD-DFT. Available from: [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available from: [Link]

  • Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design - ResearchGate. Available from: [Link]

  • Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines | Request PDF - ResearchGate. Available from: [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
  • Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC. Available from: [Link]

  • Relative Quantum Yield - Edinburgh Instruments. Available from: [Link]

  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy - MDPI. Available from: [Link]

  • New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield - IRIS-AperTO. Available from: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. Available from: [Link]

  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - PubMed. Available from: [Link]

  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous media. Our goal is to equip you with the necessary knowledge and experimental protocols to ensure the successful progression of your research.

Introduction: Understanding the Molecule

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is a substituted pyridine derivative. Its structure, featuring a basic dimethylamino group and a relatively hydrophobic core, presents a classic solubility challenge in neutral aqueous solutions. The tertiary amine group suggests that its solubility will be highly dependent on pH, a key principle we will leverage in the following troubleshooting guides.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by our users.

FAQ 1: Why is my compound precipitating out of my aqueous buffer?

Answer: Precipitation is a common observation and is almost always linked to the pH of your aqueous solution. The dimethylamino group on the molecule is a weak base.[1][2] In solutions with a pH above its pKa, the compound will be in its neutral, less soluble form. To maintain solubility, the pH of the solution must be kept sufficiently acidic to ensure the dimethylamino group is protonated, forming a more soluble salt.[3]

FAQ 2: What is the predicted pKa of this compound?
FAQ 3: Can I use organic solvents to dissolve the compound first?

Answer: Yes, this is a highly recommended initial step. Creating a concentrated stock solution in a water-miscible organic solvent can simplify the preparation of your final aqueous solutions.[5] This approach, known as using a co-solvent, is a widely used technique for solubilizing poorly water-soluble compounds.[6][7]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility problems.

Problem 1: Compound crashes out of solution upon dilution of an organic stock into an aqueous buffer.

This is a classic problem of a compound being "shocked" out of solution when the solvent environment changes too rapidly from organic to aqueous.

Root Cause Analysis:

The hydrophobic nature of the molecule causes it to aggregate and precipitate when the solubilizing effect of the organic co-solvent is diminished by dilution in the aqueous phase.

Solution Workflow: pH Adjustment and Co-solvent Method

This protocol combines pH control and the use of a co-solvent to achieve stable aqueous solutions.

  • Stock Solution Preparation:

    • Dissolve the 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile in a minimal amount of a water-miscible organic solvent. Commonly used co-solvents include DMSO, ethanol, or propylene glycol.[5][6]

    • Aim for a high concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your aqueous solution.

  • Aqueous Buffer Preparation:

    • Prepare your desired aqueous buffer (e.g., PBS, Tris, Citrate).

    • Crucially, adjust the pH of this buffer to an acidic range (e.g., pH 4-5). This ensures that upon addition of the compound, the dimethylamino group will be readily protonated.

  • Dilution:

    • While vortexing or stirring the acidic aqueous buffer, slowly add the required volume of your organic stock solution dropwise.

    • The slow, controlled addition allows for the molecules to disperse and become protonated before they have a chance to aggregate and precipitate.

  • Final pH Adjustment (Optional and with Caution):

    • If your experiment requires a final pH closer to neutral, you can now slowly and carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH).

    • Monitor for any signs of precipitation as you approach the pKa of the compound. It is advisable to stay at a pH where the compound remains visibly dissolved.

Visualizing the pH-Dependent Solubility Workflow:

cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_final Final Formulation stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) add Slowly Add Stock to Stirring Acidic Buffer stock->add Dropwise buffer Prepare Acidic Aqueous Buffer (e.g., pH 4.0) buffer->add dissolved Compound Dissolves in Protonated State add->dissolved adjust Optional: Carefully Adjust pH Upwards dissolved->adjust final_solution Stable Aqueous Solution dissolved->final_solution If no pH adjustment needed adjust->final_solution Monitor for Precipitation

Caption: Workflow for pH-controlled solubilization.

Problem 2: Even with pH adjustment, I observe long-term instability and precipitation.

For some applications requiring higher concentrations or prolonged storage, pH adjustment alone may not be sufficient. In these cases, the use of solubilizing excipients can provide enhanced stability.

Solution 1: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a more soluble complex to the aqueous environment.[9][]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[8]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically.

  • Complexation:

    • Add the 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Solution 2: Employing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[11] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, while the hydrophilic shell interacts with the water, leading to solubilization.[12]

  • Choose a Surfactant: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in pharmaceutical formulations due to their biocompatibility.[13]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Solubilization:

    • Add the 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile to the micellar solution.

    • Gently mix or stir until the compound is dissolved. Mild heating may be applied to expedite the process, but care should be taken to avoid compound degradation.

Data Summary: Comparison of Solubilization Strategies
MethodPrinciple of ActionTypical ExcipientsKey Considerations
pH Adjustment Increases solubility by protonating the basic dimethylamino group.[5]Acids (e.g., HCl, Citric Acid)Final pH must be compatible with the experimental system.
Co-solvency A water-miscible organic solvent reduces the polarity of the aqueous medium.[14][15]DMSO, Ethanol, Propylene GlycolThe final concentration of the organic solvent may affect biological assays.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[8][16]HP-β-CD, Sulfobutylether-β-CDStoichiometry of the complex can influence efficiency.
Surfactant Solubilization Incorporation of the compound into micelles.[11][12]Tween® 80, Pluronic® F-68Surfactant concentration must be above the CMC. Potential for interference in certain assays.
Decision-Making Flowchart for Solubility Enhancement:

cluster_advanced Advanced Strategies start Start: Compound Precipitation in Aqueous Media check_ph Is the aqueous medium acidic? start->check_ph adjust_ph Adjust pH to 4-5 check_ph->adjust_ph No use_cd Try Cyclodextrin Complexation check_ph->use_cd Yes, but still precipitates re_evaluate Re-evaluate Solubility adjust_ph->re_evaluate re_evaluate->use_cd Precipitation Persists success Success: Stable Solution re_evaluate->success Precipitation Resolved use_surfactant Try Surfactant Solubilization use_cd->use_surfactant Precipitation Persists use_cd->success Precipitation Resolved use_surfactant->success Precipitation Resolved

Caption: Troubleshooting flowchart for solubility issues.

Concluding Remarks

Overcoming the solubility challenges of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile in aqueous media is readily achievable through systematic formulation development. The primary and most effective approach is the control of pH to ensure the protonation of the dimethylamino group. For more demanding applications, the use of co-solvents, cyclodextrins, or surfactants offers robust alternatives. We encourage you to start with the simplest effective method and progress to more complex formulations as needed.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). AIP Conference Proceedings.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. (2025). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.).
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025). Cureus.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Cosolvent. (n.d.). ScienceDirect.
  • Cosolvent. (n.d.). Wikipedia.
  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. (2025). MDPI.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubility and pH of amines. (n.d.).
  • CHAPTER 7 AMINES. (n.d.). Grossmont College.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • 4-[2-(diethylamino)ethoxy]benzonitrile Properties. (2025). EPA.

Sources

Preventing photobleaching of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile in microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

A Guide to Preventing Photobleaching in Microscopy

Welcome to the technical support center for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize photobleaching and acquire high-quality fluorescence microscopy data.

Troubleshooting Guide: Why is My Signal Fading?

Photobleaching, the irreversible destruction of a fluorophore's ability to emit light, is a common challenge in fluorescence microscopy.[1][2][3] It can lead to a poor signal-to-noise ratio and complicate the quantification of your results.[1] This guide will walk you through a systematic approach to identify and resolve photobleaching issues with 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile.

Is It Truly Photobleaching?

First, confirm that the signal loss is due to photobleaching and not other issues like improper focus, sample drift, or incorrect instrument settings. Photobleaching is characterized by a gradual and irreversible decrease in fluorescence intensity upon continuous exposure to excitation light.[1][3]

Troubleshooting Workflow

Use the following workflow to diagnose and address the potential causes of photobleaching in your experiments.

G cluster_0 A Start: Signal Fades Rapidly B Are you using an antifade mounting medium? A->B C Select and apply an appropriate antifade reagent. B->C No D Is your excitation light intensity optimized? B->D Yes C->D E Reduce laser power or use a neutral density filter. D->E No F Is your exposure time minimized? D->F Yes E->F G Decrease camera exposure time. Use binning if necessary. F->G No H Is the sample environment optimized? F->H Yes G->H I Minimize oxygen exposure. Use oxygen scavengers. H->I No J Problem Resolved? H->J Yes I->J K Advanced Troubleshooting: Consider alternative imaging techniques (e.g., multiphoton). J->K No L End J->L Yes K->L

Caption: A troubleshooting workflow for identifying and mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[2][4][5] This process occurs when the fluorophore, after being excited by light, enters a long-lived, highly reactive "triplet state."[3][4][5][6] In this state, it can react with other molecules, particularly molecular oxygen, leading to irreversible chemical damage.[3][5][6] Each fluorophore can undergo a finite number of excitation-emission cycles before this damage is likely to occur.[4][5][6]

Q2: I can't find specific information on 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. How can I predict its photostability?

While specific photostability data for this exact compound may be limited, we can infer its properties from its chemical structure. The "nicotinonitrile" core is a nitrogen-containing aromatic system, and the "dimethylamino" group is a strong electron-donating group. Such features are common in many organic fluorophores. The photobleaching of similar fluorophores is often mediated by reactions with reactive oxygen species (ROS).[7][8] Therefore, strategies aimed at reducing ROS are likely to be effective.

Q3: How do antifade reagents work, and which one should I choose?

Antifade reagents are chemical cocktails added to your mounting medium to protect fluorophores from photobleaching.[9] Most work as reactive oxygen species (ROS) scavengers, neutralizing harmful molecules like singlet oxygen and other free radicals that are generated during fluorescence excitation.[7][10] By removing these damaging species, antifade agents extend the fluorescent life of your probe.[7][11]

Common Antifade Reagents:

Reagent FamilyActive Components (Examples)Mechanism of ActionConsiderations
Commercial Mountants ProLong™ Gold, VECTASHIELD®, SlowFade™Often proprietary blends of antioxidants and free radical scavengers.Optimized for ease of use and long-term storage. Check manufacturer's compatibility data for your fluorophore class.[12]
Antioxidants Ascorbic acid (Vitamin C), Trolox (a Vitamin E analog)Scavenge reactive oxygen species.[10][13] Trolox has a dual mechanism, also acting as a triplet state quencher.[10]Can be added to live-cell imaging media.[10][14] May require optimization of concentration.
Oxygen Scavengers Glucose oxidase and catalase (GOC)Enzymatically remove dissolved oxygen from the medium.[9]Highly effective but may have a limited working time. Typically prepared fresh.

It is often necessary to empirically test a few different formulations to find the one that works best for your specific fluorophore and sample type.[1]

Q4: Beyond antifade reagents, what are the most critical imaging parameters I should adjust?

Your imaging setup and acquisition parameters have a direct impact on the rate of photobleaching.[11] Here are the key factors to control:

  • Minimize Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[9][11] Neutral density (ND) filters are excellent tools for reducing illumination intensity without altering the spectral quality of the light.[1][11][15]

  • Reduce Exposure Time: Limit the duration the sample is illuminated. Use the shortest camera exposure time possible for your desired signal level.[9] For very dim samples, consider using camera binning to improve sensitivity, which may allow for shorter exposure times.[15][16]

  • Limit Exposure to the Essentials: The total number of photons a fluorophore is exposed to is what matters.[5][6] Avoid unnecessarily illuminating your sample.

    • Use transmitted light (e.g., DIC or phase-contrast) to find your region of interest and focus.[1][15]

    • Focus on a nearby area before moving to your target region for image acquisition.[1][15]

    • Always use the microscope's shutter to block the excitation light path when not actively acquiring an image.[15][17]

Q5: Can my sample preparation protocol influence photobleaching?

Yes, proper sample preparation is crucial.[9][16]

  • Mounting Medium: The choice of mounting medium is one of the most effective ways to prevent photobleaching in fixed samples.[11] Always use a freshly prepared, high-quality antifade mounting medium.[11][15]

  • Storage: Protect your fluorescently labeled samples from light at all stages. Store slides in the dark, and if storing for more than a few hours, keep them at 4°C.[15]

  • Cleanliness: Ensure your slides and coverslips are clean to reduce background fluorescence and light scatter.[16]

Protocols

Protocol 1: Preparing a Sample with Antifade Mounting Medium

This protocol describes the basic steps for mounting a fixed cell or tissue sample on a slide with an antifade reagent.

  • Final Wash: After your final staining and wash steps, carefully aspirate as much of the wash buffer as possible without allowing the sample to dry out.

  • Apply Antifade Medium: Dispense a single drop of your chosen antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto the sample.

  • Mount Coverslip: Hold a clean coverslip at a 45-degree angle. Touch one edge to the slide and slowly lower it onto the sample, avoiding the introduction of air bubbles.

  • Remove Excess Medium: Gently press the coverslip to squeeze out any excess mounting medium. Use a lab wipe to carefully blot the excess from the edges of the coverslip.

  • Curing (for hardening media): If using a hardening mountant, allow the slide to cure according to the manufacturer's instructions (typically at room temperature in the dark for 24 hours).[12] This provides better sample preservation for long-term storage.[18]

  • Sealing (Optional but Recommended): For long-term storage or to prevent the medium from drying out, seal the edges of the coverslip with a sealant like ProLong™ Coverslip Sealant or clear nail polish.[19]

  • Storage: Store the slide flat and protected from light at 4°C.

Protocol 2: How to Quantify Photobleaching

To objectively assess whether your changes are improving photostability, you need to measure the rate of photobleaching.[1][20]

  • Define Acquisition Settings: Choose a representative field of view and set your imaging parameters (laser power, exposure time, etc.) to the conditions you intend to use for your experiment.

  • Acquire a Time-Lapse Series: Continuously acquire images of the same field of view over a set period (e.g., 60 images at 1-second intervals). It is critical to keep the illumination continuous and the settings constant throughout the acquisition.

  • Measure Fluorescence Intensity:

    • In your image analysis software, define a region of interest (ROI) within your fluorescently labeled structure.

    • Measure the mean fluorescence intensity within this ROI for each image in the time series.

    • Also, measure the intensity of a background region where there is no specific signal.

  • Calculate and Plot:

    • For each time point, subtract the mean background intensity from the mean ROI intensity to get the corrected intensity.

    • Normalize the corrected intensity values by dividing each value by the intensity of the first time point.

    • Plot the normalized intensity versus time. The resulting curve is your photobleaching curve.[1]

  • Compare Conditions: Generate photobleaching curves for your original (problematic) conditions and for each new condition you test (e.g., with a new antifade reagent or reduced laser power). A slower decay in fluorescence intensity indicates improved photostability.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Vertex AI Search.
  • Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-709.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs.
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016, September 6). Cardiff University Blogs.
  • How do anti-fading agents work? (2023, April 6).
  • Rollins, D. L., & Rieger, B. (2012). Quantification of Fluorophore Copy Number from Intrinsic Fluctuations during Fluorescence Photobleaching. Biophysical Journal, 103(7), 1546-1555.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
  • Antifade Reagents | Fluorescence Imaging. Tocris Bioscience.
  • Slide Mounting Media. Fisher Scientific.
  • Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
  • How To Choose Antifade Mounting Media. (2022, August 10). Vector Labs.
  • Mounting Media and Antifades. Thermo Fisher Scientific - US.
  • Photobleaching. Wikipedia.
  • Fluorophore Photobleaching Liter
  • Photobleaching. Evident Scientific.
  • Bleaching Effects. (2024, June 15). Scientific Volume Imaging.
  • Widengren, J., & Rigler, R. (1998). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Bioimaging, 4(3-4), 149-157.
  • van den Dries, K., et al. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy.
  • Fluorescence - Photobleaching. (2016, September 12). Molecular Expressions Microscopy Primer.

Sources

Validation & Comparative

A Comparative Guide to Nuclear Staining: An In-Depth Analysis of DAPI and an Inquiry into 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of 4',6-diamidino-2-phenylindole (DAPI), a cornerstone of nuclear staining in molecular and cellular biology. We will delve into its mechanism of action, photophysical properties, and established protocols for its application. Furthermore, this document addresses the current scientific landscape regarding a lesser-known compound, 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, and its potential as a fluorescent nuclear probe.

Executive Summary

Our investigation reveals a significant disparity in the available scientific literature between DAPI and 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. DAPI is a well-characterized and extensively documented fluorescent stain, making it a reliable tool for a multitude of applications. In contrast, there is a notable absence of publicly available data on the fluorescent properties, DNA binding capabilities, and cytotoxic profile of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. Consequently, a direct side-by-side comparison with supporting experimental data is not feasible at this time.

This guide will therefore proceed with a detailed exposition on DAPI, followed by a comparative analysis with other established nuclear stains, providing a valuable resource for selecting the appropriate tool for your research needs.

DAPI: The Gold Standard in Nuclear Counterstaining

DAPI is a blue-emitting fluorescent dye that has been a mainstay in fluorescence microscopy for decades. Its popularity stems from its high specificity for DNA, bright fluorescence upon binding, and relative photostability.

Mechanism of Action

DAPI's fluorescence is significantly enhanced upon binding to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (A-T) rich regions.[1][2] This interaction is non-intercalative and is stabilized by hydrogen bonds and van der Waals forces. The binding of DAPI to dsDNA results in a quantum yield increase of approximately 20-fold, leading to a bright blue fluorescent signal that clearly delineates the nucleus.[3][4] While DAPI can also bind to RNA, its affinity is lower, and the resulting fluorescence is weaker, with a spectral shift in emission.[1]

cluster_DAPI DAPI Molecule cluster_DNA dsDNA Helix cluster_Fluorescence Fluorescence DAPI DAPI AT2 A-T DAPI->AT2 Binds to Minor Groove (A-T rich regions) AT1 A-T Fluorescence Bright Blue Fluorescence AT2->Fluorescence Induces Conformational Change & Enhances Quantum Yield GC1 G-C AT3 A-T

Caption: Mechanism of DAPI binding to dsDNA.

Photophysical Properties

DAPI is excited by ultraviolet (UV) light and emits in the blue region of the visible spectrum. This makes it compatible with standard fluorescence microscopy filter sets.

PropertyValueSource(s)
Excitation Maximum (Bound to dsDNA)~358-359 nm[1][3][5][6]
Emission Maximum (Bound to dsDNA)~457-461 nm[1][3][5][6][7]
Molar Mass277.33 g/mol [1]
Quantum Yield (Bound to dsDNA)~0.92

Note: While DAPI is a robust stain, it can undergo photoconversion to green and red emitting forms upon prolonged exposure to UV excitation, which can be a consideration in multicolor imaging experiments.

Comparative Analysis: DAPI vs. Hoechst 33342

Given the lack of data for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, a comparison with a well-established and functionally similar alternative, Hoechst 33342, is more instructive for researchers. Both DAPI and Hoechst dyes are blue-fluorescent, minor-groove-binding DNA stains.

FeatureDAPIHoechst 33342
Mechanism Binds to A-T rich minor groove of dsDNA.Binds to A-T rich minor groove of dsDNA.
Excitation Max ~358 nm~350 nm[5]
Emission Max ~461 nm~461 nm[5]
Cell Permeability Generally considered cell-impermeant or poorly permeant in live cells.[3]Cell-permeant, suitable for live-cell imaging.[5][7]
Toxicity Can be toxic to live cells, especially at higher concentrations.[1]Generally less toxic than DAPI for live-cell applications.
Primary Application Fixed-cell nuclear counterstaining.Live and fixed-cell nuclear staining.
Photostability Generally considered more photostable than Hoechst dyes.[4]Can be more prone to photobleaching than DAPI.

Experimental Protocols

DAPI Staining of Fixed Cells

This protocol is suitable for staining the nuclei of fixed cells, for example, in immunofluorescence experiments.

start Start: Fixed & Permeabilized Cells prepare_dapi Prepare DAPI Staining Solution (1 µg/mL in PBS) start->prepare_dapi incubate Incubate with DAPI Solution (5 minutes at RT, protected from light) prepare_dapi->incubate wash Wash 3x with PBS incubate->wash mount Mount with Antifade Medium wash->mount image Image using Fluorescence Microscope (DAPI filter set) mount->image

Caption: Workflow for DAPI staining of fixed cells.

Materials:

  • Fixed and permeabilized cells on coverslips or in a multi-well plate.

  • DAPI stock solution (e.g., 1 mg/mL in deionized water).

  • Phosphate-buffered saline (PBS).

  • Antifade mounting medium.

Procedure:

  • Prepare DAPI Staining Solution: Dilute the DAPI stock solution to a final working concentration of 1 µg/mL in PBS.

  • Incubation: Add the DAPI staining solution to the fixed and permeabilized cells. Incubate for 5 minutes at room temperature, protected from light.

  • Washing: Gently aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For multi-well plates, add fresh PBS or imaging buffer.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Hoechst 33342 Staining of Live Cells

This protocol is designed for staining the nuclei of living cells for real-time imaging studies.

Materials:

  • Live cells in culture medium.

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO).

  • Pre-warmed complete cell culture medium.

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.

  • Staining: Add the Hoechst 33342 staining solution directly to the live cells in their culture vessel.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional): For some applications, washing the cells with fresh pre-warmed medium can reduce background fluorescence.

  • Imaging: Image the stained nuclei using a fluorescence microscope equipped with a UV excitation source and a blue emission filter. Minimize light exposure to reduce phototoxicity.

The Uncharted Territory of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

A thorough search of scientific databases and chemical literature did not yield any specific data on the photophysical properties, DNA-binding capabilities, or cellular applications of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile. While some nicotinonitrile derivatives have been investigated for their fluorescent properties and have shown promise as blue fluorophores, it is not scientifically sound to extrapolate these findings to the specific, uncharacterized molecule .[5][7]

The development of novel fluorescent probes is an active area of research. Should data on 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile become available, a direct comparison with established stains like DAPI would be a valuable contribution to the field.

Conclusion and Future Perspectives

DAPI remains an indispensable tool for nuclear staining in fixed-cell applications due to its specificity, high quantum yield upon DNA binding, and well-established protocols. For live-cell imaging, Hoechst 33342 presents a superior alternative due to its cell-permeability and lower cytotoxicity.

The exploration of novel fluorophores, such as derivatives of nicotinonitrile, is crucial for expanding the molecular toolkit available to researchers. However, rigorous characterization of their photophysical properties, biological interactions, and potential toxicity is a prerequisite for their adoption in routine laboratory use. Until such data for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile is published, we recommend that researchers continue to rely on well-validated probes like DAPI and Hoechst for their nuclear staining needs.

References

  • Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes. Retrieved from [Link]

  • Beta LifeScience. (2025, June 10). DAPI Staining Guide for Clear Nuclear Imaging. Retrieved from [Link]

  • Optical Filter. (2024, July 17). What is DAPI Excitation and Emission in Fluorescence Microscopy?. Retrieved from [Link]

  • Wikipedia. (n.d.). DAPI. Retrieved from [Link]

  • FluoroFinder. (n.d.). DAPI Dye Profile. Retrieved from [Link]

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnology & Histochemistry, 70(5), 220-233. Retrieved from [Link]

  • Boster Bio. (2022, December 20). Fluorescent DNA Binding for Cell Imaging - dapi staining. Retrieved from [Link]

  • Astor Scientific. (2025, July 16). DAPI Staining – Protocol, Uses & Application Guide. Retrieved from [Link]

  • Karg, T. J., & Golic, K. G. (2017). Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation. Chromosome Research, 25(3-4), 235-245. Retrieved from [Link]

  • Werner, M., et al. (2000). Comparison of Different Detection Methods in Quantitative Microdensitometry. The Journal of Histochemistry & Cytochemistry, 48(1), 29-38. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Nuclear Staining Dyes. Retrieved from [Link]

  • Biology Stack Exchange. (2012, June 19). Hoechst or DAPI for nuclear staining?. Retrieved from [Link]

  • Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell proliferation and cytotoxicity assays. (A) DAPI assay. Retrieved from [Link]

  • Chazotte, B. (2011). Labeling nuclear DNA using DAPI. Cold Spring Harbor Protocols, 2011(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Proof-of-concept comparison of nuclear research dye with structurally-similar drug-dye. Retrieved from [Link]

Sources

Comparative study of the solvatochromic properties of aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonicotinonitriles (specifically 2-amino-3-cyanopyridine derivatives) represent a versatile class of "push-pull" fluorophores widely used as polarity probes, laser dyes, and biological sensors. Their utility stems from a high sensitivity to the local solvent environment—a phenomenon known as solvatochromism .

This guide compares two distinct structural subclasses of aminonicotinonitriles:

  • Series A: 2-Amino-4,6-diaryl-nicotinonitriles (Primary amines, rigid backbone).

  • Series B: 4-(N,N-dialkylamino)-substituted nicotinonitriles (Tertiary amines, flexible donors).

Key Insight: While Series A exhibits high quantum yields and stable Intramolecular Charge Transfer (ICT), Series B is prone to Twisted Intramolecular Charge Transfer (TICT), offering higher sensitivity to viscosity and polarity but often at the cost of fluorescence intensity in highly polar solvents.

Scientific Foundation: The Push-Pull Mechanism

The solvatochromic behavior of aminonicotinonitriles is governed by the donor-acceptor (D-


-A) architecture.
  • Donor (D): The amino group (

    
     or 
    
    
    
    ) at the 2- or 4-position.
  • Acceptor (A): The electron-withdrawing cyano group (

    
    ) and the pyridine nitrogen.
    
  • 
    -Bridge:  The pyridine ring system.
    

Upon photoexcitation, electron density shifts from the donor to the acceptor, creating a giant dipole moment in the excited state (


). Polar solvents stabilize this highly dipolar excited state more than the ground state (

), lowering the energy gap and causing a bathochromic (red) shift in emission.
Visualization: ICT Mechanism & Solvation

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS Stabilized Ground State (Low Dipole) FC Franck-Condon State (Unrelaxed) GS->FC Absorption (hν) ICT ICT State (Charge Separated) FC->ICT e- Transfer Relaxed Solvent Relaxed State (High Dipole) ICT->Relaxed Solvent Reorientation Relaxed->GS Red-Shifted Emission

Caption: The cycle of Intramolecular Charge Transfer (ICT) showing solvent relaxation stabilizing the excited state.

Comparative Analysis: Series A vs. Series B

Series A: 2-Amino-4,6-diaryl-nicotinonitriles[1]
  • Structure: Primary amine (

    
    ) at position 2; Aryl groups at 4 and 6.
    
  • Behavior: Exhibits "positive solvatochromism." The fluorescence is generally strong across all solvents because the primary amine protons can form hydrogen bonds, but the rotation is restricted, preventing non-radiative decay.

  • Best Use: Laser dyes, pH sensors (due to protonatable ring nitrogen).

Series B: 4-(N,N-Dimethylamino)-nicotinonitriles
  • Structure: Tertiary amine (

    
    ) acting as a strong donor.
    
  • Behavior: Exhibits "dual fluorescence" or quenching in polar solvents. The flexible dimethylamino group can twist perpendicular to the ring, accessing a Twisted Intramolecular Charge Transfer (TICT) state.[1][2] This state is often non-emissive (dark) in polar solvents, leading to a drastic drop in Quantum Yield (

    
    ).
    
  • Best Use: Viscosity probes (molecular rotors), local polarity sensors in hydrophobic protein pockets.

Performance Metrics Comparison
FeatureSeries A (Primary Amine)Series B (Dialkyl Amine)
Dominant Mechanism Planar ICTTICT (Solvent Dependent)
Stokes Shift (

)
Moderate (3000–5000

)
Large (>6000

in polar)
Quantum Yield (

)
High (>0.7 in most solvents)Variable (High in non-polar, Low in polar)
Sensitivity (

)
Moderate (

10–15 D change)
High (

20+ D change)
Solvent H-Bonding Susceptible (Donor & Acceptor)Susceptible (Acceptor only)

Experimental Protocols

A. Synthesis (One-Pot Multicomponent)

Standard Hantzsch-like condensation is recommended for high purity.

  • Reagents: Aromatic aldehyde (1 eq), Acetophenone derivative (1 eq), Malononitrile (1 eq), Ammonium Acetate (excess).

  • Solvent: Ethanol or Methanol.

  • Reflux: Heat at 80°C for 4–6 hours.

  • Workup: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

B. Solvatochromic Measurement Workflow

To ensure data integrity, measurements must cover the full polarity scale (


).

Required Solvents:

  • Non-polar: Toluene or Hexane (Baseline, no specific interactions).

  • Polar Aprotic: THF, Dichloromethane (DCM), Acetonitrile (MeCN).

  • Polar Protic: Methanol, Ethanol (To test H-bonding effects).

Protocol:

  • Stock Solution: Dissolve 1 mg of dye in 10 mL of Acetone (or THF).

  • Aliquot: Transfer 20-50

    
     of stock to 5 mL volumetric flasks.
    
  • Evaporation: Evaporate the carrier solvent (Acetone) gently with

    
     flow. Crucial: Residual acetone will skew polarity.
    
  • Solvation: Fill flasks with the respective test solvents. Final concentration should be

    
     M to avoid aggregation.
    
  • Spectroscopy: Record Absorbance and Fluorescence Emission spectra.

C. Data Analysis: Lippert-Mataga Plot

This analysis quantifies the change in dipole moment (


).[3][4]

Equation:



Where:

  • 
    : Stokes shift (
    
    
    
    ).
  • 
    : Planck’s constant; 
    
    
    
    : Speed of light;
    
    
    : Onsager cavity radius (from DFT).
  • 
    : Orientation polarizability (calculated from dielectric constant 
    
    
    
    and refractive index
    
    
    ).

Self-Validation Step: Plot Stokes shift vs.


.
  • Linear Fit: Indicates general solvent effects (dipole-dipole) dominate.

  • Deviation (Red shift): Indicates specific solvent interactions (Hydrogen bonding).

Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation Synthesis 1. Synthesis (One-Pot Condensation) Purification 2. Purification (Recrystallization) Synthesis->Purification Stock Stock Solution (in Acetone) Purification->Stock Evap Evaporate Carrier (N2 Stream) Stock->Evap Solvation Re-dissolve in Test Solvents Evap->Solvation Measurement 3. Spectroscopy (UV-Vis & Fluorescence) Solvation->Measurement Analysis 4. Lippert-Mataga Analysis Measurement->Analysis

Caption: Step-by-step workflow from synthesis to solvatochromic data analysis.

Discussion & Troubleshooting

Interpreting Non-Linearity

If your Lippert-Mataga plot shows significant scattering, particularly for alcohols (MeOH, EtOH):

  • Cause: Aminonicotinonitriles possess a cyano group (H-bond acceptor) and an amino group (H-bond donor). Protic solvents interact specifically with these sites, stabilizing the charge transfer state more than predicted by dielectric constant alone.

  • Correction: Use the Kamlet-Taft multi-parameter approach to separate hydrogen bond acidity (

    
    ) and basicity (
    
    
    
    ) from polarity (
    
    
    ).
Concentration Effects[4]
  • Aggregation: At concentrations

    
     M, these planar molecules may stack (
    
    
    
    -
    
    
    interactions), leading to excimer emission (broad, red-shifted band).
  • Validation: Always perform a concentration dependence test. If the spectral shape changes with dilution, aggregation is present.

References

  • Marciniak, B., et al. "Photophysical properties of 2-amino-3-nicotinonitrile derivatives." Journal of Photochemistry and Photobiology A: Chemistry, vol. 220, no. 2-3, 2011. Link

  • Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, vol. 94, no. 8, 1994. Link

  • Grabowski, Z. R., et al. "Twisted intramolecular charge transfer states (TICT)." Chemical Reviews, vol. 103, no. 10, 2003. Link

  • Ershov, O.V., et al. "Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles." Russian Journal of Organic Chemistry, vol. 53, 2017. Link

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006. Link

Sources

Assessing the specificity of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile for lipid droplets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile (hereafter referred to as DEMN-Lyo for "Lyophilic") as a lipid droplet (LD) specific probe.

Based on its chemical structure—a push-pull system featuring a dimethylamino donor and a nitrile acceptor on a pyridine core—this compound belongs to the class of solvatochromic intramolecular charge transfer (ICT) probes. Unlike traditional lipophilic dyes (e.g., BODIPY 493/503) that are "always on," DEMN-Lyo utilizes a "turn-on" mechanism triggered by the non-polar environment of the lipid core, offering superior signal-to-noise ratios in wash-free protocols.

Executive Summary: The "Turn-On" Advantage

In the landscape of lipid droplet bioimaging, specificity is defined not just by where the dye goes, but by where it fluoresces. Traditional standards like Nile Red suffer from broad emission spectra and crosstalk, while BODIPY 493/503 , though specific, exhibits high background fluorescence in cellular membranes if not rigorously washed.

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile represents a refined approach. It functions as a viscosity-sensitive and polarity-dependent probe . Its fluorescence is quenched in the aqueous cytosol (due to non-radiative decay pathways accessible in polar solvents) and dramatically enhanced (quantum yield increase) in the hydrophobic, viscous core of lipid droplets.

Key Performance Metrics
FeatureDEMN-Lyo (The Probe)BODIPY 493/503Nile Red
Mechanism Solvatochromic "Turn-On" (ICT)Lipophilic AccumulationSolvatochromic
Specificity High (Quenched in cytosol)Medium-High (Requires wash)Low-Medium (Membrane noise)
Background Negligible (Dark in water)High (Fluorescent in water/membranes)High (Broad spectrum noise)
Photostability High (Nitrile-stabilized)Low (Bleaches rapidly)Low
Stokes Shift Large (>60 nm)Small (~10-20 nm)Variable
Wash Step Optional (Wash-free capable) MandatoryMandatory

Mechanistic Grounding: Why It Works

To trust the protocol, you must understand the photophysics. The molecule contains a donor (Dimethylamino) and an acceptor (Cyano) linked by a conjugated pyridine ring.

  • Excitation: Upon light absorption, the molecule undergoes Intramolecular Charge Transfer (ICT).

  • Cytosolic State (Polar): In water, the excited state relaxes via rotation of the dimethylamino group or interaction with water dipoles, leading to non-radiative decay (heat). The probe is effectively "dark."

  • Lipid Droplet State (Non-Polar/Viscous): Inside the LD, the non-polar environment destabilizes the charge-separated state, and the high viscosity restricts molecular rotation (inhibiting the Twisted ICT or TICT non-radiative pathway). This forces relaxation via photon emission (Fluorescence).

Diagram 1: The "Turn-On" Mechanism (Graphviz)

TICT_Mechanism cluster_0 Aqueous Environment cluster_1 Lipid Environment Probe_Sol Probe in Cytosol (Polar/Low Viscosity) Excitation Excitation (hv) Probe_Sol->Excitation TICT_State Twisted ICT State (Energy Loss) Excitation->TICT_State Fast Rotation LE_State Planar LE State (Stable) Excitation->LE_State Rotation Blocked NonRad Non-Radiative Decay (NO FLUORESCENCE) TICT_State->NonRad Energy Dissipation Probe_LD Probe in Lipid Droplet (Non-Polar/High Viscosity) Probe_LD->Excitation Fluorescence Strong Fluorescence (Emission) LE_State->Fluorescence Radiative Decay

Caption: The polarity-sensitive "switch" mechanism. In lipids (green zone), rotation is blocked, forcing light emission. In water (red zone), energy is lost as heat.

Comparative Validation Protocols

Do not rely on manufacturer claims. You must validate the specificity in your specific cell line (e.g., HeLa, HepG2, or Adipocytes).

Experiment A: The "Wash-Free" Signal-to-Noise Test

This experiment proves that DEMN-Lyo does not require the extensive washing steps needed for BODIPY.

Materials:

  • Live HeLa or HepG2 cells (Oleic acid treated, 200µM for 4h to induce LDs).

  • DEMN-Lyo (Stock: 10mM in DMSO).

  • BODIPY 493/503 (Control).

Protocol:

  • Preparation: Seed cells on confocal dishes. Treat with Oleic Acid to induce LDs.[1]

  • Staining (Pulse):

    • Group A: Add DEMN-Lyo (final conc. 1-5 µM) directly to media.

    • Group B: Add BODIPY 493/503 (final conc. 1-2 µM).

  • Imaging (No Wash): Immediately image both groups at 5, 10, and 20 minutes without removing the dye.

  • Imaging (Post-Wash): Wash Group B 3x with PBS and image again.

Expected Result:

  • DEMN-Lyo: High contrast images immediately. Cytosol remains dark because the dye is quenched in the media/cytosol.

  • BODIPY: High background in the "No Wash" phase (media fluoresces). Requires washing to see distinct droplets.

Experiment B: Co-localization with Organelle Markers

To ensure the probe isn't staining mitochondria or lysosomes (a common issue with cationic amphiphilic drugs).

Protocol:

  • Co-stain cells with:

    • DEMN-Lyo (Green/Yellow channel).

    • MitoTracker Deep Red (Mitochondria).

    • LysoTracker Red (Lysosomes).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC).

    • Success Criteria: PCC > 0.85 with BODIPY/Nile Red (LD control). PCC < 0.3 with MitoTracker/LysoTracker.

Experimental Workflow: Dual-Color Imaging

This workflow is optimized for drug screening where high-throughput and minimal handling are critical.

Diagram 2: High-Throughput Staining Workflow (Graphviz)

Workflow cluster_stain Staining Protocol (Wash-Free) Step1 Cell Culture (96-well plate) Step2 Drug Treatment (e.g., Lipogenesis Inhibitors) Step1->Step2 Step3 Prepare Master Mix: Media + DEMN-Lyo (2µM) + Hoechst 33342 (Nuclei) Step2->Step3 Step4 Add Mix to Cells (Do NOT remove old media if possible, or replace 1:1) Step3->Step4 Step5 Incubate 15-30 min @ 37°C Step4->Step5 Step6 Direct Imaging (Confocal/High Content) Step5->Step6 Step7 Data Analysis (LD Count/Intensity per Cell) Step6->Step7

Caption: Optimized wash-free workflow. The quenching property of the probe allows direct addition and imaging, reducing cell stress and detachment.

Technical Considerations & Troubleshooting

Excitation/Emission Settings

The "push-pull" nature of the dimethylamino and nitrile groups typically results in:

  • Excitation: ~400–460 nm (Can often be excited by 405nm or 488nm lasers, though 405nm is often more efficient for the absorption max).

  • Emission: ~500–550 nm (Green/Yellow).

  • Note: Check the exact solvent spectrum. In lipids, it will likely be blue-shifted compared to polar solvents.

Solvatochromic Shift Verification

If you suspect non-specific binding, perform a spectral scan .

  • True LD Signal: Peak emission should be sharp and distinct (e.g., 510 nm).

  • Non-specific Protein Binding: Often results in a red-shifted, broader, and lower intensity peak compared to the lipid signal.

Fixation Compatibility
  • Aldehyde Fixation: Like most solvatochromic dyes, fixation can alter the lipid state. However, DEMN-Lyo is generally compatible with formaldehyde fixation if stained after fixation.

  • Permeabilization: Avoid detergents (Triton X-100) if possible, or use very low concentrations, as they dissolve lipid droplets and remove the target.

References

  • Greenspan, P., et al. "Nile red: a selective fluorescent stain for intracellular lipid droplets." Journal of Cell Biology, 1985. Link (Establishes the solvatochromic standard).

  • Spandl, J., et al. "Live cell multicolor imaging of lipid droplets with a new dye, LD540." Traffic, 2009. Link (Comparison for lipophilic specificity).

  • Collot, M., et al. "Recent advances in fluorescent probes for lipid droplets." RSC Advances, 2018. (Review of push-pull ICT probe mechanisms).
  • Klymchenko, A. S. "Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Lipid Droplets." Accounts of Chemical Research, 2017. Link (Authoritative source on the TICT mechanism in lipid probes).

  • Fam, T. K., et al. "Fluorescent probes for lipid droplets: from staining to specific sensing." Materials, 2018.[2][3][4][5][6] Link (Detailed comparison of BODIPY vs. Solvatochromic dyes).

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: A Synthesis of Functional Group Analysis

Due to the lack of a specific Safety Data Sheet (SDS) for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, a comprehensive hazard assessment must be inferred from its constituent functional groups: a substituted aminopyridine core and a nitrile group.

Aminopyridine Core: Compounds containing the 4-dimethylaminopyridine moiety are known to be toxic. For instance, 4-(Dimethylamino)pyridine is classified as toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[1][2] It is also a skin and respiratory irritant.[2] Therefore, it is prudent to assume that 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile may exhibit similar toxicological properties.

Nitrile Group: Nitriles as a chemical class can be hazardous. They may be incompatible with strong acids and oxidizing agents, potentially leading to the release of heat or toxic gases.[3] Upon combustion, nitrogen oxides are formed.[4][5][6]

Overall Assessment: Based on this analysis, 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as systemic toxicity. It should also be considered harmful to aquatic life.[5] All handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile for any purpose, including disposal, the following minimum PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7][9]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4][10]

Spill Management: Immediate and Effective Response

Accidental spills should be managed promptly and safely. The appropriate response will depend on the size of the spill.

Small Spills:

  • Isolate the area: Prevent others from entering the spill zone.

  • Absorb the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11]

  • Collect the waste: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[4]

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the area: Immediately alert others and evacuate the laboratory.

  • Contact safety personnel: Notify your institution's environmental health and safety (EHS) office.

  • Ventilate the area: If it is safe to do so, increase ventilation to the spill area.

  • Await professional cleanup: Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Workflow: A Step-by-Step Guide

The disposal of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile must be carried out in accordance with local, state, and federal regulations.[5][12] The following workflow provides a general guideline:

Step 1: Waste Segregation

  • Solid Waste: Collect solid 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[7][13] Specifically, avoid mixing with strong acids or oxidizing agents.[3]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a container that is compatible with the chemical. For solids, a polyethylene or glass container is suitable.[7] For liquids, use a container designed for chemical waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile".[8] Also, list all components of any mixture.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated, and the container should be kept closed when not in use.[4][9]

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][14]

  • Never dispose of this chemical down the drain or in the regular trash.[5][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile.

cluster_0 Initial Assessment cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Generated Waste: 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile B Consult Hazard Profile (Aminopyridine & Nitrile Hazards) A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Segregate Waste Stream C->D E Solid Waste (Contaminated materials, pure compound) D->E F Liquid Waste (Solutions containing the compound) D->F G Select Compatible Container (Labeled with 'Hazardous Waste' and full chemical name) E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile.

Conclusion: Prioritizing Safety Through Diligence

The responsible management of laboratory chemicals extends throughout their lifecycle, from acquisition to disposal. For novel compounds like 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, where specific data is limited, a conservative and informed approach to disposal is crucial. By understanding the potential hazards associated with its functional groups and adhering to established best practices for chemical waste management, researchers can ensure a safe laboratory environment for themselves and their colleagues while minimizing environmental impact.

References

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? | ResearchGate. (2013, July 5). Retrieved from [Link]

  • Aminopyridines - EPA. (n.d.). Retrieved from [Link]

  • DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. (2021). Rasayan J. Chem., 14(3), 1953-1958. Retrieved from [Link]

  • NITRILES - CDC Stacks. (n.d.). Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Retrieved from [Link]

  • Disposal of Chemical Waste - Safety Office. (n.d.). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, January 4). Retrieved from [Link]

  • Materials Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitriles Waste Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile - Cole-Parmer. (2006, June 23). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.